1-Bromo-3-(3-bromopropoxy)propane
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Overview
Description
1-Bromo-3-(3-bromopropoxy)propane is an organic compound with the molecular formula C6H12Br2O. It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure. This compound is used in various chemical synthesis processes and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-bromopropoxy)propane can be synthesized through the reaction of 1,3-dibromopropane with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an anhydrous solvent like acetone under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)3-Br+HO-(CH2)3-BrK2CO3Br-(CH2)3-O-(CH2)3-Br
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
1-Bromo-3-(3-bromopropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions:
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Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reaction with sodium hydroxide can yield the corresponding alcohol.
Br-(CH2)3-O-(CH2)3-Br+NaOH→HO-(CH2)3-O-(CH2)3-OH+NaBr
Elimination Reactions:
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Dehydrohalogenation: Treatment with a strong base such as potassium tert-butoxide can lead to the elimination of hydrogen bromide, forming an alkene.
Br-(CH2)3-O-(CH2)3-Br+KOtBu→CH2=CH-(CH2)3-O-(CH2)3=CH2+KBr
Oxidation Reactions:
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Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Br-(CH2)3-O-(CH2)3-Br+KMnO4→HOOC-(CH2)3-O-(CH2)3-COOH
Scientific Research Applications
1-Bromo-3-(3-bromopropoxy)propane is utilized in various scientific research applications:
Chemistry:
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of polymers and pharmaceuticals.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Medicine:
Drug Development: It is employed in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Material Science: The compound is used in the production of specialty materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-bromopropoxy)propane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
1-Bromo-3-(3-bromopropoxy)propane can be compared with similar compounds such as:
1-Bromo-3-(tert-butyldimethylsiloxy)propane: This compound has a similar structure but with a tert-butyldimethylsiloxy group instead of a bromopropoxy group, making it more suitable for specific synthetic applications.
1-Bromo-3-(tetrahydropyranyloxy)propane: This compound features a tetrahydropyranyloxy group, which provides different reactivity and stability compared to the bromopropoxy group.
The uniqueness of this compound lies in its dual bromine atoms and ether linkage, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(3-bromopropoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O/c7-3-1-5-9-6-2-4-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUDEWVRNZXDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCBr)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459517 |
Source
|
Record name | bis(3-bromopropyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58929-72-9 |
Source
|
Record name | bis(3-bromopropyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(3-bromopropoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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